Conformational Rigidity: Rotatable Bond Count Comparison vs. 4-Aminocyclohexanecarbonitrile
4-Aminobicyclo[2.2.2]octane-1-carbonitrile contains zero rotatable bonds, a direct consequence of its fully constrained bicyclic cage structure. This stands in stark contrast to the flexible monocyclic analog 4-aminocyclohexanecarbonitrile, which possesses at least one rotatable bond (the C-NH2 or C-CN axis) and can adopt multiple chair and boat conformations . The zero rotatable bond count for the bicyclic compound is verified in its computed molecular descriptors .
| Evidence Dimension | Number of rotatable bonds (conformational flexibility) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 4-Aminocyclohexanecarbonitrile: ≥1 (rotatable C-NH2 or C-CN bonds plus ring inversion) |
| Quantified Difference | Reduction from ≥1 to 0 (complete elimination of rotatable bond flexibility) |
| Conditions | Molecular descriptor calculation (standard cheminformatics algorithms) |
Why This Matters
Zero rotatable bonds enforce a fixed spatial orientation of the amino and nitrile groups, which can enhance target binding specificity and reduce off-target interactions by minimizing conformational entropy losses.
